An In-depth Technical Guide to the Selectivity Profile of Bmx-IN-1
An In-depth Technical Guide to the Selectivity Profile of Bmx-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of Bmx-IN-1, a potent and irreversible inhibitor of Bone Marrow Kinase on chromosome X (Bmx). The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to effectively utilize and further investigate this compound.
Quantitative Selectivity Profile of Bmx-IN-1
Bmx-IN-1 exhibits high potency for its primary target, Bmx, a member of the Tec family of non-receptor tyrosine kinases. Its selectivity has been evaluated against a broad panel of kinases, revealing a focused inhibitory activity. The following table summarizes the key quantitative data regarding the inhibitory activity of Bmx-IN-1.
| Target | Assay Type | IC50 (nM) | Notes |
| Bmx (wild-type) | Z'-lyte | 8.0 | Recombinant Bmx kinase activity.[1][2] |
| Bmx (wild-type) | In-cell assay | 138 | Inhibition of Flag-tagged Bmx immunopurified from HEK293 cells.[1] |
| BTK | SelectScreen | 10.4 | Potent inhibition of a related Tec family kinase.[1][3] |
| TEL-BMX Ba/F3 | Proliferation | 25 | Inhibition of proliferation in a cellular model dependent on Bmx activity.[4] |
| RV-1 Cells | Proliferation | 2,530 | Inhibition of proliferation in a prostate cancer cell line.[1] |
| Blk, JAK3, EGFR, Itk, Tec | Various kinase assays | > 470 - 6560 | Demonstrates over 47-656 fold less potency against these kinases compared to Bmx and BTK.[3] |
Note: IC50 values can vary depending on the specific assay conditions and reagents used.
Bmx Signaling Pathways
Bmx is implicated in various cellular signaling pathways that regulate processes such as cell differentiation, motility, and survival. Understanding these pathways is crucial for elucidating the functional consequences of Bmx inhibition by Bmx-IN-1.
Experimental Workflow for Kinase Inhibitor Profiling
The determination of a kinase inhibitor's selectivity profile involves a multi-step process, starting from broad screening to more focused quantitative assays and cellular validation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of Bmx-IN-1.
The KinomeScan assay is a competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.
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Principle: Test compounds are incubated with DNA-tagged kinases. The mixture is then applied to an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase. The amount of bound kinase is quantified using qPCR of the DNA tag.[5][6][7]
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Protocol:
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Prepare a solution of the test compound (e.g., Bmx-IN-1) in 1% DMSO.
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In a multi-well plate, combine the test compound with the individual DNA-tagged kinases from the screening panel.
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Incubate the plates to allow for binding equilibrium to be reached.
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Transfer the mixtures to plates containing the immobilized active-site directed ligand.
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Wash the plates to remove unbound kinases.
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Elute the bound kinases.
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Quantify the amount of eluted kinase using a standard qPCR protocol.
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Results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
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The Z'-lyte assay is a fluorescence resonance energy transfer (FRET)-based assay for measuring kinase activity.
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Principle: The assay uses a synthetic peptide substrate with a FRET pair (a donor and an acceptor fluorophore). Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease. When the peptide is not phosphorylated, the protease cleaves it, separating the FRET pair and disrupting FRET. The ratio of donor to acceptor emission is used to calculate the extent of phosphorylation.[8]
-
Protocol:
-
Prepare a reaction mixture containing the kinase (e.g., recombinant Bmx), the FRET-peptide substrate, and ATP in a kinase reaction buffer.
-
Add serial dilutions of the test inhibitor (Bmx-IN-1) to the reaction mixture in a 384-well plate.
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Incubate the plate at room temperature to allow the kinase reaction to proceed.
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Add the development reagent, which contains a site-specific protease.
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Incubate to allow for the cleavage of non-phosphorylated peptides.
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Measure the fluorescence emission of both the donor and acceptor fluorophores using a fluorescence plate reader.
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Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
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This service often utilizes various assay formats, including the LanthaScreen Eu Kinase Binding Assay, to determine inhibitor potency.
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Principle (LanthaScreen Eu Kinase Binding Assay): This is a time-resolved FRET (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. This brings the Eu-chelate and the tracer into close proximity, resulting in a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[9]
-
Protocol:
-
In a low-volume 384-well plate, add the test compound (Bmx-IN-1) at various concentrations.
-
Add a mixture of the tagged kinase and the Eu-labeled antibody.
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Add the fluorescently labeled tracer.
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Incubate the plate at room temperature.
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Read the TR-FRET signal on a compatible plate reader, measuring emission at two wavelengths (one for the acceptor and one for the europium donor).
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The ratio of the acceptor to donor emission is calculated and used to determine the degree of inhibition and the IC50 value.
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The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line that can be genetically engineered to depend on the activity of a specific kinase for proliferation and survival.
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Principle: Ba/F3 cells are transformed to express a constitutively active form of a kinase (e.g., TEL-BMX). In the absence of IL-3, the proliferation of these cells becomes dependent on the activity of the expressed kinase. Inhibition of this kinase will lead to a decrease in cell proliferation.[10][11][12]
-
Protocol:
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Culture the TEL-BMX transformed Ba/F3 cells in appropriate media supplemented with the necessary growth factors, but without IL-3.
-
Plate the cells in a 96-well plate at a predetermined density.
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Add serial dilutions of Bmx-IN-1 to the wells.
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Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
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Assess cell viability and proliferation using a suitable method, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.
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Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle control (DMSO) and plot the percentage of proliferation against the inhibitor concentration to calculate the IC50 value.[13]
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References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. abmole.com [abmole.com]
- 4. Probe BMX-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 5. 4.6. KINOMEscan [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. goldbio.com [goldbio.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Ba/F3 Cells [cytion.com]
- 13. Ba/F3 Cell Proliferation and Viability Assays [bio-protocol.org]
